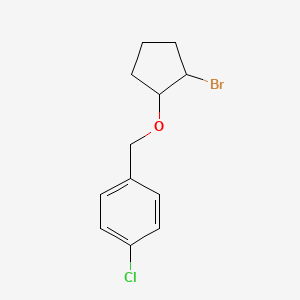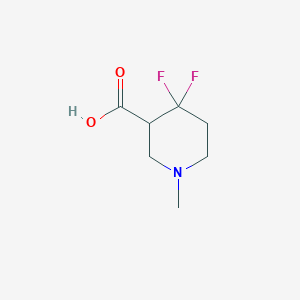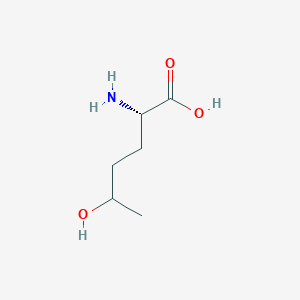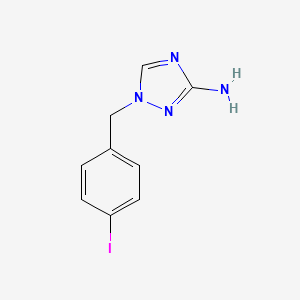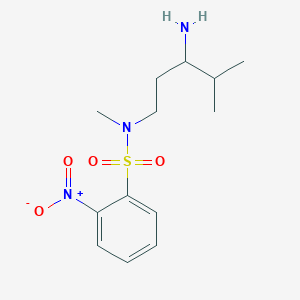![molecular formula C10H13N5 B13076415 4-{[1,2,4]Triazolo[4,3-A]pyrazin-3-YL}piperidine](/img/structure/B13076415.png)
4-{[1,2,4]Triazolo[4,3-A]pyrazin-3-YL}piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[1,2,4]Triazolo[4,3-A]pyrazin-3-YL}piperidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by a triazolopyrazine core fused with a piperidine ring, which imparts unique chemical and biological properties. It has been studied for its potential as a kinase inhibitor and its applications in cancer treatment.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1,2,4]Triazolo[4,3-A]pyrazin-3-YL}piperidine typically involves the formation of the triazolopyrazine core followed by the introduction of the piperidine ring. One common method involves the reaction of 2-chloropyrazine with hydrazine to form the triazolopyrazine intermediate. This intermediate is then reacted with piperidine under appropriate conditions to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis can be scaled up using standard organic synthesis techniques, ensuring the availability of high-purity reagents and maintaining stringent reaction conditions to achieve optimal yields.
化学反応の分析
Types of Reactions
4-{[1,2,4]Triazolo[4,3-A]pyrazin-3-YL}piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups onto the pyrazine ring.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and proteins.
作用機序
The mechanism of action of 4-{[1,2,4]Triazolo[4,3-A]pyrazin-3-YL}piperidine involves its interaction with specific molecular targets, such as kinases. It acts as an inhibitor by binding to the active site of the kinase, thereby preventing its activity. This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis .
類似化合物との比較
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyridine: Exhibits herbicidal, antifungal, and neuroprotective properties.
[1,2,4]Triazolo[4,3-a]quinoxaline-1-thiol: Studied for its DNA intercalation activities and anticancer properties.
Uniqueness
4-{[1,2,4]Triazolo[4,3-A]pyrazin-3-YL}piperidine is unique due to its dual kinase inhibitory activity, particularly against c-Met and VEGFR-2 kinases. This dual inhibition makes it a promising candidate for overcoming drug resistance in cancer therapy .
特性
分子式 |
C10H13N5 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
3-piperidin-4-yl-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C10H13N5/c1-3-11-4-2-8(1)10-14-13-9-7-12-5-6-15(9)10/h5-8,11H,1-4H2 |
InChIキー |
IJRKILZOVHAKKC-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1C2=NN=C3N2C=CN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3-Methylpyridin-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13076339.png)
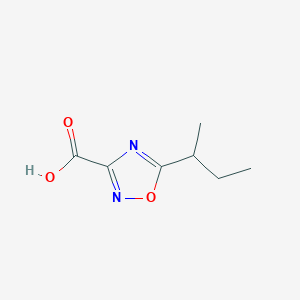
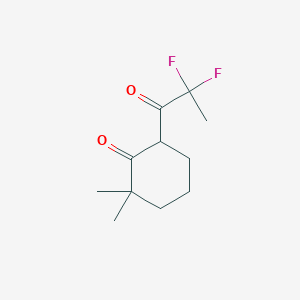
![6-chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B13076363.png)
![1-(2-hydroxyethyl)-3,6-dihydro-2H-pyrazolo[3,4-b]pyrazin-5-one](/img/structure/B13076368.png)
![6-[(Pent-1-yn-3-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13076371.png)
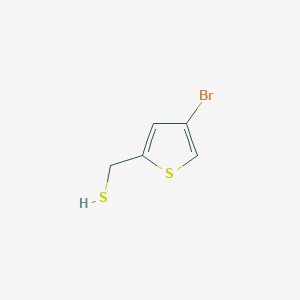
![4-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13076380.png)
![3-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13076381.png)
